molecular formula C10H13NO3 B2725367 Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate CAS No. 117550-23-9

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

Cat. No. B2725367
Key on ui cas rn: 117550-23-9
M. Wt: 195.218
InChI Key: ZALYNNPXLWTXFF-UHFFFAOYSA-N
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Patent
US04831041

Procedure details

A solution of methyl chloroformate (0.416 g) in methylene chloride (1 ml) was added dropwise to a solution of 2-amino-6-methylbenzyl alcohol (0.549 g) and pyridine (0.364 g) in methylene chloride (10 ml) with ice cooling. After being stirred for 1 hour, the mixture was poured into 1N hydrochloric acid and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate, and evaporated in vacuo. The crystalline residue was washed with n-hexane and dried to give 2-methoxycarbonylamino-6-methylbenzyl alcohol (0.64 g).
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
0.549 g
Type
reactant
Reaction Step One
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:8]=1[CH2:9][OH:10].N1C=CC=CC=1.Cl>C(Cl)Cl>[CH3:5][O:4][C:2]([NH:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:8]=1[CH2:9][OH:10])=[O:3]

Inputs

Step One
Name
Quantity
0.416 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0.549 g
Type
reactant
Smiles
NC1=C(CO)C(=CC=C1)C
Name
Quantity
0.364 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The crystalline residue was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)NC1=C(CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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